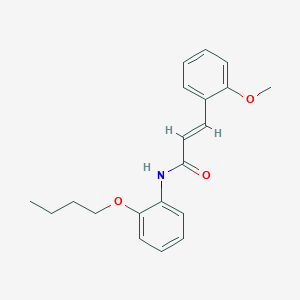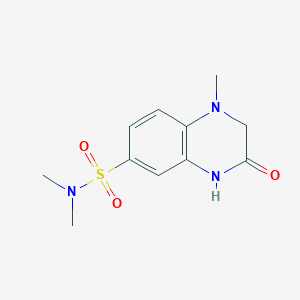
(2E)-N-(2-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(2-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide, also known as BPP, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of enamide compounds and has been found to exhibit interesting biological properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
- Directed Arylation and Alkenylation : Iron(III) and zinc(II) salts have been utilized in the arylation, heteroarylation, and alkenylation of propionamides. This process involves C–H activation and C–C bond formation, highlighting the compound's relevance in organic synthesis and catalysis processes (Ilies et al., 2017).
Material Science and Polymer Chemistry
- Electrochromic and Electrofluorescent Polyamides : Electroactive polyamides containing bis(diphenylamino)-fluorene units demonstrate excellent solubility, thermal stability, and reversible electrochromic characteristics. This research underlines the compound's potential in developing advanced materials with specific optical properties (Sun et al., 2016).
Antiviral Research
- Zika Virus Inhibition : Research identified "(2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide" as a potent inhibitor of Zika virus replication. The compound interferes with the formation of viral replication compartments, showcasing its potential in antiviral therapy development (Riva et al., 2021).
Organic Chemistry and Reaction Mechanisms
- Stereoselective Radical Cascade Synthesis : Enamide compounds have been explored in radical cyclization reactions, leading to the synthesis of benzo[a]quinolizidines. This study exemplifies the compound's utility in exploring reaction mechanisms and synthesizing complex molecular structures (Ishibashi et al., 1999).
Propiedades
IUPAC Name |
(E)-N-(2-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-4-15-24-19-12-8-6-10-17(19)21-20(22)14-13-16-9-5-7-11-18(16)23-2/h5-14H,3-4,15H2,1-2H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSMSKCYSQNRNQ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-butoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2603048.png)
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603049.png)

![2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2603053.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2603055.png)

![(2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2603058.png)
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2603061.png)
![N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2603062.png)

![3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2603065.png)


